molecular formula C15H29NO4 B10782618 Dioxamate CAS No. 63917-48-6

Dioxamate

Cat. No.: B10782618
CAS No.: 63917-48-6
M. Wt: 287.39 g/mol
InChI Key: OWCAKKIRPJUQFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioxamate can be synthesized through the reaction of 2-methyl-2-nonyl-1,3-dioxolane-4-methanol with carbamoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: Dioxamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: It can be reduced to form simpler carbamate derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives.

Scientific Research Applications

Dioxamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dioxamate involves its interaction with specific molecular targets. In biological systems, this compound derivatives can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Dioxamate is unique compared to other carbamate derivatives due to its specific structure and properties. Similar compounds include:

These compounds share some similarities with this compound but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound in various research and industrial contexts.

Properties

CAS No.

63917-48-6

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate

InChI

InChI=1S/C15H29NO4/c1-3-4-5-6-7-8-9-10-15(2)19-12-13(20-15)11-18-14(16)17/h13H,3-12H2,1-2H3,(H2,16,17)

InChI Key

OWCAKKIRPJUQFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCC(O1)COC(=O)N)C

Origin of Product

United States

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